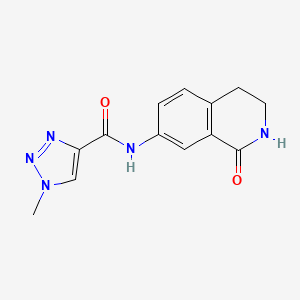
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound notable for its unique combination of a triazole moiety and a tetrahydroisoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.
Structural Characteristics
The molecular formula of this compound is C13H13N5O2 with a molecular weight of 271.27 g/mol. The presence of the triazole ring is significant as it acts as a pharmacophore that contributes to various biological activities.
1. Anti-Cancer Properties
Research indicates that the compound exhibits significant anti-cancer properties. The triazole moiety has been linked to inducing apoptosis and inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific pathways involved in tumor growth.
Table 1: Summary of Anti-Cancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide | MCF-7 | Not specified | Apoptosis induction |
| Similar Triazole Derivative | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Similar Triazole Derivative | HepG2 | 1.4 | Apoptosis induction |
2. Anti-Inflammatory Activity
The compound has also shown promise in modulating the N-formyl peptide receptor-like 1 (FPRL-1), which plays a critical role in inflammatory responses. By regulating leukocyte trafficking and promoting the resolution of inflammation, this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.
Case Study: Inflammatory Response Modulation
In vitro studies have demonstrated that derivatives similar to 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide effectively reduced pro-inflammatory cytokine levels in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves reactions that form the triazole ring through azide-alkyne cycloaddition or other coupling methods. The formation of the carboxamide group can be achieved through the reaction of an amine with an acid chloride or via amidation of a carboxylic acid.
Synthesis Overview
- Azide-Alkyne Cycloaddition : A common method to create the triazole ring.
- Amidation Reaction : Used for forming the carboxamide group.
- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve purity.
Comparative Analysis
Several compounds share structural similarities with 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide. These include:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Aryltriazoles | Contains triazole rings | Anticancer properties |
| Tetrahydroisoquinoline Derivatives | Similar core structure | Neuroprotective effects |
| Triazole-containing Hybrids | Various substitutions on triazole | Antimicrobial and anticancer |
Propriétés
IUPAC Name |
1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-18-7-11(16-17-18)13(20)15-9-3-2-8-4-5-14-12(19)10(8)6-9/h2-3,6-7H,4-5H2,1H3,(H,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWUZTMGUAUMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














